molecular formula C17H19N3O3 B5610623 N-(4-methoxyphenyl)-2-(4-morpholinyl)nicotinamide

N-(4-methoxyphenyl)-2-(4-morpholinyl)nicotinamide

Cat. No. B5610623
M. Wt: 313.35 g/mol
InChI Key: QFQRPFMHHBRGHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives, including compounds similar to N-(4-methoxyphenyl)-2-(4-morpholinyl)nicotinamide, often involves complex organic synthesis routes. These processes can include cyclization reactions, reductions, and specific substitutions to introduce the desired functional groups, such as the methoxyphenyl and morpholinyl moieties. The synthesis is typically designed to achieve high yields and specific molecular configurations, ensuring the desired properties and activities of the compound are realized (Yu et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound and related compounds is characterized by specific bond lengths, molecular conformations, and possibly polarized electronic structures. These features are critical for the compound's interactions and activities. Crystallography studies can reveal how similar compounds adopt specific crystal structures based on their molecular constitution, which is fundamental for understanding their properties and functions (Cobo et al., 2008).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, including nucleophilic displacement reactions facilitated by Lewis acids and reactions with organo cuprates. These reactions are instrumental in modifying the nicotinamide core to introduce new functional groups or to change existing ones, tailoring the compound's chemical properties for specific applications. The reactivity and chemical behavior of these compounds are central to their utility in different fields (Abdel-Aziz, 2007).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-morpholin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-22-14-6-4-13(5-7-14)19-17(21)15-3-2-8-18-16(15)20-9-11-23-12-10-20/h2-8H,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQRPFMHHBRGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793090
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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